A Technical Guide to the Synthesis and Characterization of 2,6-Difluoro-4-nitroaniline
A Technical Guide to the Synthesis and Characterization of 2,6-Difluoro-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,6-difluoro-4-nitroaniline, a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules.[1] This document outlines a probable synthetic route, details the necessary experimental protocols, and presents key characterization data.
Physicochemical Properties
2,6-Difluoro-4-nitroaniline is a solid, bright greenish-lemon crystalline powder at room temperature.[2] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 23156-27-6 | [3][4][5] |
| Molecular Formula | C₆H₄F₂N₂O₂ | [3][4][5] |
| Molecular Weight | 174.10 g/mol | [3][4][5] |
| Melting Point | 160-164 °C | [6] |
| Boiling Point | 293.1 °C (at 760 mmHg) | [6] |
| Flash Point | 131 °C | [2] |
| pKa | -1.97 ± 0.20 (Predicted) | [2] |
Synthesis of 2,6-Difluoro-4-nitroaniline
A plausible and efficient method for the synthesis of 2,6-difluoro-4-nitroaniline is the direct nitration of 2,6-difluoroaniline. The strong activating and ortho-, para-directing amino group, combined with the ortho-directing fluorine atoms, facilitates the introduction of a nitro group at the para position. To prevent oxidation and the formation of undesired byproducts, the amino group is first protected by acetylation. The resulting acetanilide is then nitrated, followed by deprotection to yield the final product.
Experimental Workflow
Experimental Protocols
Step 1: Protection (Acetylation) of 2,6-Difluoroaniline
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,6-difluoroaniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and pour it into ice-cold water with stirring to precipitate the product.
-
Collect the solid N-(2,6-difluorophenyl)acetamide by filtration, wash with water, and dry under vacuum.
Step 2: Nitration of N-(2,6-difluorophenyl)acetamide
-
In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve the dried N-(2,6-difluorophenyl)acetamide in concentrated sulfuric acid, maintaining the temperature below 20 °C with an ice bath.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate cooled beaker.
-
Slowly add the nitrating mixture dropwise to the acetanilide solution, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated acetanilide.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.
Step 3: Deprotection (Hydrolysis) of N-(2,6-difluoro-4-nitrophenyl)acetamide
-
In a round-bottom flask, suspend the nitrated acetanilide in an aqueous solution of a strong acid (e.g., hydrochloric acid).
-
Heat the mixture to reflux and maintain for 1-3 hours, or until TLC indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and neutralize it carefully with a base (e.g., sodium bicarbonate solution) to precipitate the crude 2,6-difluoro-4-nitroaniline.
-
Collect the solid product by filtration, wash with water, and dry.
Step 4: Purification
The crude 2,6-difluoro-4-nitroaniline can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel using an appropriate eluent like a hexane/ethyl acetate gradient to yield the pure product.
Characterization of 2,6-Difluoro-4-nitroaniline
Thorough characterization is essential to confirm the identity and purity of the synthesized 2,6-difluoro-4-nitroaniline. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Logical Relationship of Characterization
Predicted Spectroscopic Data
Table 2: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 | Triplet | 2H | Aromatic H (meta to -NH₂) |
| ~ 6.0 | Broad Singlet | 2H | -NH₂ |
Table 3: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155 | C-F (ipso to -F) |
| ~ 145 | C-NO₂ (ipso to -NO₂) |
| ~ 130 | C-NH₂ (ipso to -NH₂) |
| ~ 115 | C-H (ortho to -NO₂) |
Table 4: Predicted ¹⁹F NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| -110 to -130 | Aromatic C-F |
Table 5: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 3300 - 3500 | N-H stretching (amine) |
| 1500 - 1550 | Asymmetric NO₂ stretching |
| 1300 - 1350 | Symmetric NO₂ stretching |
| 1200 - 1300 | C-N stretching |
| 1100 - 1200 | C-F stretching |
Mass Spectrometry
The mass spectrum of 2,6-difluoro-4-nitroaniline is expected to show a molecular ion peak [M]⁺ at m/z = 174. The fragmentation pattern would likely involve the loss of the nitro group (-NO₂) and subsequent fragmentation of the aromatic ring. Predicted collision cross-section data for various adducts are available.[7]
Safety Information
2,6-Difluoro-4-nitroaniline is harmful if swallowed, in contact with skin, or if inhaled.[4] It causes skin and serious eye irritation and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn, and all manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of 2,6-difluoro-4-nitroaniline. The outlined synthetic protocol, based on established chemical principles, offers a reliable pathway for its preparation. The provided characterization data, while largely predictive, serves as a useful reference for researchers working with this compound. As a versatile synthetic intermediate, 2,6-difluoro-4-nitroaniline holds significant potential for applications in medicinal chemistry and materials science.
References
- 1. 2,6-Difluoro-4-nitroaniline [myskinrecipes.com]
- 2. US5091580A - Process for the preparation of 2,6-difluoroaniline - Google Patents [patents.google.com]
- 3. EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene - Google Patents [patents.google.com]
- 4. 2,6-Difluoro-4-nitroaniline | C6H4F2N2O2 | CID 2774175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
